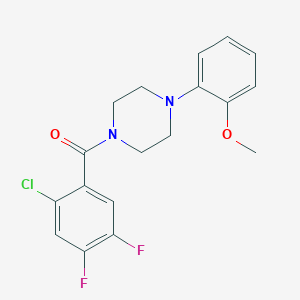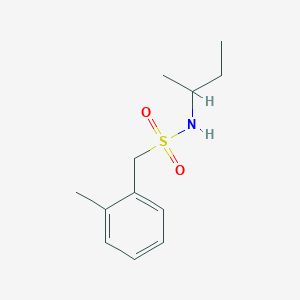
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine
Descripción general
Descripción
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine, also known as CDP, is a chemical compound that has been extensively studied for its potential therapeutic uses. CDP is a piperazine derivative that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine works by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a role in inflammation and immune response. This compound has also been found to bind to and activate the sigma-1 receptor, which is involved in a variety of cellular processes including calcium signaling and protein folding.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including anti-inflammatory, neuroprotective, antitumor, and antiviral activity. It has been shown to reduce inflammation in animal models of arthritis and asthma, and to protect neurons from damage in animal models of neurodegenerative disease. This compound has also been shown to inhibit the growth of cancer cells in vitro and in animal models, and to reduce viral replication in cell culture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine is its broad range of biochemical and physiological effects, which make it a versatile compound for use in a variety of research fields. However, one limitation of this compound is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with in the laboratory.
Direcciones Futuras
There are many potential future directions for research on 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine. In neuroscience, further studies could investigate its potential as a treatment for other neurodegenerative diseases such as Huntington's and amyotrophic lateral sclerosis (ALS). In cancer research, this compound could be studied in combination with other chemotherapy agents to enhance its antitumor activity. In infectious disease, this compound could be further studied as a potential treatment for emerging viral infections such as COVID-19. Additionally, further research could investigate the mechanisms underlying this compound's effects on inflammation, immune response, and cellular signaling.
Aplicaciones Científicas De Investigación
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential therapeutic uses in a variety of fields, including neuroscience, cancer research, and infectious disease. In neuroscience, this compound has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have antitumor activity and has been studied as a potential chemotherapy agent. In infectious disease, this compound has been found to have antiviral activity and has been studied as a potential treatment for viral infections such as HIV and hepatitis C.
Propiedades
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O2/c1-25-17-5-3-2-4-16(17)22-6-8-23(9-7-22)18(24)12-10-14(20)15(21)11-13(12)19/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLMEGPCMJELCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4671761.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4671765.png)
![methyl 13-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B4671773.png)
![5,6-dimethyl-3-phenyl-2-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4671776.png)
![3-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B4671795.png)
![2-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-6-methyl-4H-pyran-4-one](/img/structure/B4671798.png)
![9-(1,1-dimethylpropyl)-2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4671815.png)
![4-({4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}methyl)-1,3-thiazol-2-amine](/img/structure/B4671818.png)

![3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4671828.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-furamide](/img/structure/B4671842.png)

![N-isobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4671847.png)
![N,N,4-trimethyl-2-[({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4671850.png)
